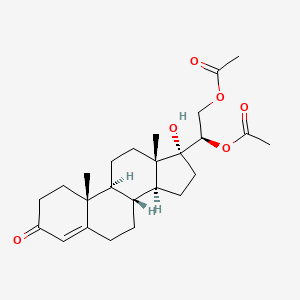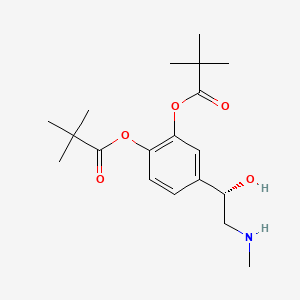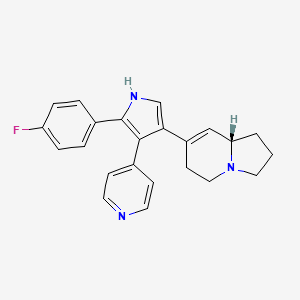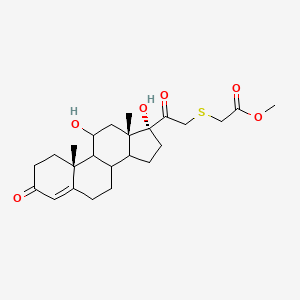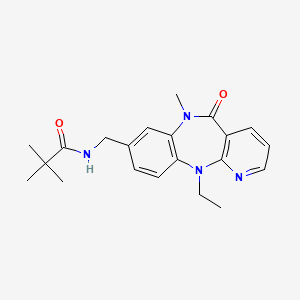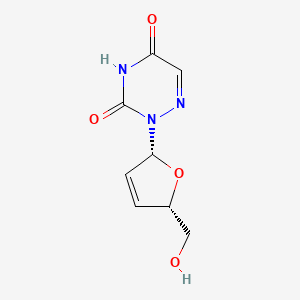
1,2,4-Triazine-3,5(2H,4H)-dione, 2-(2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazine-3,5(2H,4H)-dione, 2-(2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)- is a complex organic compound that belongs to the class of triazine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine-3,5(2H,4H)-dione derivatives typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Using hydrazine derivatives and carbonyl compounds.
Condensation Reactions: Involving amines and aldehydes or ketones.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processes: Where reactions are carried out in a stepwise manner.
Continuous Flow Processes: For large-scale production, ensuring consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Triazine-3,5(2H,4H)-dione derivatives can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as catalysts or catalyst precursors in various organic reactions.
Material Science: Incorporated into polymers and other materials for enhanced properties.
Biology
Biological Activity: Investigated for potential antimicrobial, antiviral, and anticancer properties.
Medicine
Pharmaceuticals: Explored as potential drug candidates for various diseases.
Industry
Agriculture: Used in the development of agrochemicals such as herbicides and pesticides.
Wirkmechanismus
The mechanism of action of 1,2,4-Triazine-3,5(2H,4H)-dione derivatives involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic or biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine Derivatives: Known for their use in herbicides like atrazine.
Pyrimidine Derivatives: Structurally similar and used in pharmaceuticals.
Uniqueness
1,2,4-Triazine-3,5(2H,4H)-dione derivatives are unique due to their specific structural features, which confer distinct chemical and biological properties compared to other triazine or pyrimidine derivatives.
Eigenschaften
CAS-Nummer |
129454-18-8 |
|---|---|
Molekularformel |
C8H9N3O4 |
Molekulargewicht |
211.17 g/mol |
IUPAC-Name |
2-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C8H9N3O4/c12-4-5-1-2-7(15-5)11-8(14)10-6(13)3-9-11/h1-3,5,7,12H,4H2,(H,10,13,14)/t5-,7+/m0/s1 |
InChI-Schlüssel |
FNPAYSJFZHAVJQ-CAHLUQPWSA-N |
Isomerische SMILES |
C1=C[C@@H](O[C@@H]1CO)N2C(=O)NC(=O)C=N2 |
Kanonische SMILES |
C1=CC(OC1CO)N2C(=O)NC(=O)C=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


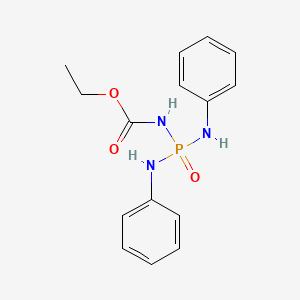
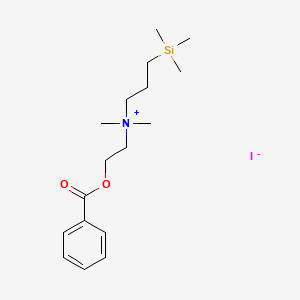
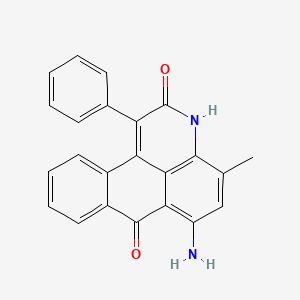
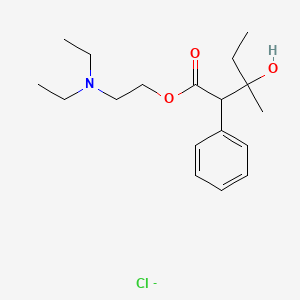
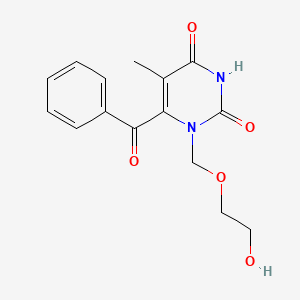
![4-[2-[4-hydroxy-4-[(N-methyl-4-propan-2-yloxyanilino)methyl]piperidin-1-yl]ethyl]benzonitrile;hydrochloride](/img/structure/B12784710.png)

